molecular formula C16H16O4Si B1595078 Bis(4-carboxyphenyl)dimethylsilane CAS No. 17003-01-9

Bis(4-carboxyphenyl)dimethylsilane

Cat. No. B1595078
CAS RN: 17003-01-9
M. Wt: 300.38 g/mol
InChI Key: FWPQAYDKDSTZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-carboxyphenyl)dimethylsilane is a chemical compound belonging to the silane family. It is characterized by the presence of carboxylic acid groups and a silicon atom in its structure. The compound is used in research and development.

Synthesis Analysis

This compound can be synthesized by reducing the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, which is obtained through nucleophilic aromatic halogen displacement from 1-fluoro-4-nitrobenzene with bis(4-hydroxyphenyl)ethylmethylsilane in basic medium .

Molecular Structure Analysis

The molecule contains two carboxylic acid groups, aromatic rings, and a silicon atom. It has a total of 68 bonds, including multiple, rotatable, double, and aromatic bonds .

Chemical Reactions Analysis

The compound can participate in various reactions, including condensation reactions to form poly(amide)s (PAs) when reacted with bis(4-carboxyphenyl)R1R2 silane derivatives .
  • Physical and Chemical Properties Analysis

    • Solubility : The incorporation of aliphatic units positively affects the solubility of the PEAs in organic polar solvents .
    • Thermal Properties : The new polymers maintain high thermal resistance despite the incorporation of flexible units .
  • Safety and Hazards

    • The compound is considered hazardous due to its flammability and potential skin and eye irritation. Proper precautions should be taken during handling .
  • Scientific Research Applications

    Supramolecular Polymers

    Bis(4-carboxyphenyl)dimethylsilane has been instrumental in the creation of novel hydrogen-bonded supramolecular polymers. These polymers, formed through cocrystallization with pyridine derivatives, demonstrate unique structural and thermal properties. The polymers exhibit specific IR absorption bands indicative of hydrogen bonding and have been investigated using techniques such as Fourier transform infrared (FTIR) and proton magnetic resonance (1H NMR) spectroscopy. Their thermal behavior and film structuration capabilities have been studied, revealing potential applications in various fields (Zaltariov et al., 2012).

    Poly(1,3,4-oxadiazole-imide)s Synthesis

    This compound plays a crucial role in synthesizing poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, created through a solution polycondensation reaction, demonstrate high solubility in various solvents and exhibit impressive thermal stability with decomposition temperatures above 415°C. They also show unique fluorescence properties, which could be leveraged in photonic applications (Hamciuc et al., 2005).

    Copper Complex Synthesis

    In another study, this compound was used to prepare polycarboxylic acids, which were then used to create copper(II) complexes. These complexes exhibit two-dimensional structures through hydrogen bonds, revealing insights into the dynamics of hydrogen bonding and potential applications in various chemical processes (Cazacu et al., 2014).

    Flame Retardance in Polymers

    This compound has also been utilized in enhancing the flame retardance of polymers. It was used in the synthesis of Bis 4-carboxyphenyl phenyl phosphine oxide (BCPPO), which, when incorporated into poly(ethylene terephthalate) (PET), improved the material's flame resistance and thermal stability. This application is particularly relevant in industries where flame resistance is a critical property (Wang et al., 2000).

    Alkyne Polyhydrosilylations

    This compound has been used in alkyne polyhydrosilylations, leading to the synthesis of poly(silylenevinylene)s. These polymers exhibit high molecular weights, processability, and thermal stability. They also show potential as sensitive chemosensors due to their fluorescence properties, which are quenched in the presence of certain chemicals (Lu et al., 2011).

    Mechanism of Action

    Mode of Action

    It has been used in the synthesis of polyamides , suggesting it may interact with biological systems through the formation of complex polymeric structures

    Biochemical Pathways

    Given its use in the synthesis of polyamides , it may play a role in the formation of these structures in biological systems.

    Result of Action

    Its role in the synthesis of polyamides suggests it may influence the structure and function of these polymers in biological systems

    properties

    IUPAC Name

    4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FWPQAYDKDSTZHK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H16O4Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10306767
    Record name NSC179703
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10306767
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    300.38 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    17003-01-9
    Record name NSC179703
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name NSC179703
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10306767
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Bis(4-carboxyphenyl)dimethylsilane
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Bis(4-carboxyphenyl)dimethylsilane
    Reactant of Route 3
    Bis(4-carboxyphenyl)dimethylsilane
    Reactant of Route 4
    Reactant of Route 4
    Bis(4-carboxyphenyl)dimethylsilane
    Reactant of Route 5
    Bis(4-carboxyphenyl)dimethylsilane
    Reactant of Route 6
    Reactant of Route 6
    Bis(4-carboxyphenyl)dimethylsilane

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.